2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 2,4-difluoro-3-hydroxybenzene. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones, while reduction reactions can convert the sulfonyl chloride to sulfonyl fluoride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Lacks the hydroxyl group, making it less versatile in certain reactions.
3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of difluoro and hydroxyl groups, leading to different chemical properties and uses.
Uniqueness: 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is unique due to the combination of fluorine atoms, hydroxyl group, and sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical transformations .
Properties
Molecular Formula |
C6H3ClF2O3S |
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Molecular Weight |
228.60 g/mol |
IUPAC Name |
2,4-difluoro-3-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)6(10)5(4)9/h1-2,10H |
InChI Key |
YAYXKPSHWDSAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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